2-Butanol, 3-(phenylmethoxy)-, (2S,3R)-
Description
Significance of Stereochemistry in the Synthesis of Complex Organic Molecules
Stereochemistry is a critical aspect of organic chemistry that deals with the spatial arrangement of atoms in molecules. wikipedia.org In the context of complex organic synthesis, controlling the stereochemistry is often the most challenging and crucial task. Many biologically active molecules, such as pharmaceuticals and natural products, are chiral, and their physiological effects are highly dependent on their specific stereoisomeric form. organic-chemistry.org Different enantiomers (mirror-image isomers) or diastereomers (non-mirror-image stereoisomers) of a chiral drug can exhibit vastly different pharmacological activities, with one isomer often being therapeutically active while the other may be inactive or even toxic. alfa-chemistry.com
The precise control over the three-dimensional architecture of a molecule during its synthesis is known as stereoselective synthesis. This field has witnessed remarkable advancements through the development of various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. harvard.edu These methods allow chemists to selectively produce a desired stereoisomer, thereby ensuring the efficacy and safety of the final product.
Contextualizing 2-Butanol (B46777), 3-(phenylmethoxy)-, (2S,3R)- within Chiral Alcohol Chemistry
Chiral alcohols are a fundamental class of compounds that serve as versatile building blocks in organic synthesis. nih.gov Their hydroxyl group can be readily transformed into other functional groups, and their inherent chirality can be transferred to new stereocenters in a growing molecule. Among the vast array of chiral alcohols, butanol derivatives with multiple stereocenters, such as 2-Butanol, 3-(phenylmethoxy)-, (2S,3R)-, represent valuable synthons for the construction of complex molecular frameworks.
The compound 2-Butanol, 3-(phenylmethoxy)-, (2S,3R)- possesses two adjacent chiral centers with a specific (2S,3R) configuration. The presence of the phenylmethoxy (benzyloxy) group provides a stable protecting group for the 3-hydroxyl function, allowing for selective reactions at the 2-hydroxyl group. This structural motif, a protected vicinal diol, is a common feature in many natural products and pharmaceutical intermediates. The specific stereochemistry of this compound makes it a valuable tool for chemists aiming to introduce defined stereocenters into a target molecule.
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2S,3R)-3-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
VQEAOBYESZEWRQ-VHSXEESVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Stereochemical Characterization and Analysis of 2 Butanol, 3 Phenylmethoxy , 2s,3r
Stereoisomeric Relationships and Diastereomeric Purity Assessment
The 3-(phenylmethoxy)-2-butanol molecule has two stereocenters, leading to a total of four possible stereoisomers (2², where n=2). The relationships between these isomers are fixed and define the stereochemical landscape of the compound.
Enantiomers: Stereoisomers that are non-superimposable mirror images. The enantiomer of (2S,3R) is (2R,3S).
Diastereomers: Stereoisomers that are not mirror images of each other. The compound (2S,3R) has two diastereomers: (2S,3S) and (2R,3R).
Diastereomeric purity is a measure of the amount of the desired diastereomer, (2S,3R), relative to the other diastereomers in a mixture. Since diastereomers have different physical properties, they can be separated and quantified by standard laboratory techniques. thieme-connect.de
Assessment Methods:
NMR Spectroscopy: As previously noted, diastereomers give rise to distinct sets of signals in an NMR spectrum. The diastereomeric ratio (d.r.) can be determined by integrating the signals corresponding to each diastereomer.
Chromatography (HPLC, GC): High-performance liquid chromatography and gas chromatography using standard achiral columns can often separate diastereomers due to their different polarities and shapes, allowing for quantification based on peak area. thieme-connect.de
Table 2: Stereoisomeric Relationships for 3-(phenylmethoxy)-2-butanol
| Stereoisomer | Configuration at C-2 | Configuration at C-3 | Relationship to (2S,3R) |
| Target Compound | S | R | - |
| Isomer 2 | R | S | Enantiomer |
| Isomer 3 | S | S | Diastereomer |
| Isomer 4 | R | R | Diastereomer |
Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. It is calculated as: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
For a sample of (2S,3R)-3-(phenylmethoxy)-2-butanol, determining the e.e. involves quantifying the amount of its (2R,3S) enantiomer.
Chiral Chromatography: This is one of the most widely used and accurate methods for determining e.e. ntu.edu.sg
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques employ a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral compound that is bonded to the support (e.g., silica). The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, therefore, different retention times. The e.e. is calculated from the relative areas of the two separated enantiomer peaks. ntu.edu.sg
NMR Spectroscopy: As described in section 2.1.1, the use of a chiral derivatizing or solvating agent converts the analytical problem from distinguishing enantiomers to distinguishing diastereomers. researchgate.netnih.gov
Once the signals for the two enantiomers are resolved in the NMR spectrum, the e.e. can be calculated by comparing the integration values (areas) of the corresponding peaks. researchgate.netacs.org This method is often faster than chromatography but can sometimes be less accurate if peak overlap occurs.
Table 3: Methodologies for Enantiomeric Excess (e.e.) Determination
| Methodology | Principle of Separation/Distinction | Data Analysis |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Calculation of peak area ratio from the chromatogram. |
| NMR with Chiral Derivatizing Agent (CDA) | Conversion of enantiomers into a mixture of covalent diastereomers, which have different NMR chemical shifts. | Comparison of signal integrals for the two diastereomers in the NMR spectrum. |
| NMR with Chiral Solvating Agent (CSA) | Formation of transient non-covalent diastereomeric complexes, leading to separate NMR signals for each enantiomer. | Comparison of signal integrals for the two enantiomers in the NMR spectrum. |
Advanced Synthetic Methodologies for 2 Butanol, 3 Phenylmethoxy , 2s,3r
Enantioselective and Diastereoselective Synthetic Strategies
Achieving the specific (2S,3R) stereochemistry of 3-(phenylmethoxy)-2-butanol requires synthetic methods that can control the three-dimensional arrangement of atoms at two adjacent chiral centers. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions.
Asymmetric Catalytic Approaches
Asymmetric catalysis is a powerful tool for establishing stereocenters with high efficiency and selectivity. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.
One direct method for synthesizing the target compound involves the diastereoselective reduction of a prochiral ketone precursor, such as (2S)-2-(benzyloxy)-3-butanone. A patented method describes the use of a chiral catalyst in conjunction with a reducing agent like borane (B79455) (BH3) in tetrahydrofuran (B95107) (THF). google.com This reaction is performed at low temperatures (e.g., -10°C) to maximize stereocontrol, yielding the desired (2S,3R) alcohol with high purity and enantiomeric excess (>99% ee). google.com The chiral catalyst directs the approach of the hydride reagent to one face of the carbonyl group, selectively forming the (3R) configuration.
A more general, yet highly effective, asymmetric catalytic method for generating chiral epoxy alcohols, which are versatile precursors to compounds like the target molecule, is the Sharpless Asymmetric Epoxidation. dalalinstitute.comwikipedia.orgorganic-chemistry.org This reaction uses a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant to convert primary or secondary allylic alcohols into 2,3-epoxyalcohols with predictable stereochemistry. wikipedia.orgresearchgate.net The choice of L-(+)-DET or D-(-)-DET determines which face of the alkene is epoxidized. The resulting chiral epoxide can then undergo regioselective ring-opening to install the required functionalities and establish the desired stereocenters.
Table 1: Comparison of Asymmetric Catalytic Strategies
| Strategy | Typical Catalyst/Reagents | Substrate | Key Advantage |
|---|---|---|---|
| Asymmetric Ketone Reduction | Chiral Catalyst + BH3/THF | Prochiral Ketone | Direct conversion to the desired alcohol stereoisomer. google.com |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, Diethyl Tartrate, TBHP | Allylic Alcohol | Highly predictable stereochemical outcome and versatile epoxide product. wikipedia.orgresearchgate.net |
Chiral Auxiliary and Chiral Template Applications
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is fundamental in asymmetric synthesis for controlling the formation of specific diastereomers.
In the context of synthesizing the (2S,3R) butanol backbone, a chiral auxiliary could be employed in an aldol (B89426) reaction. For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol additions, which are powerful for constructing carbon-carbon bonds while simultaneously setting two new contiguous stereocenters. wikipedia.orgresearchgate.net By attaching an oxazolidinone to a propionate (B1217596) unit and reacting its boron enolate with an appropriate aldehyde, one can achieve a highly diastereoselective aldol addition. researchgate.net Subsequent removal of the auxiliary would furnish a chiral β-hydroxy carbonyl compound, which could then be converted to the target 3-(phenylmethoxy)-2-butanol structure through further transformations.
Another approach involves using a substrate that already contains a chiral center to direct the formation of a new one. This is known as substrate control. In the synthesis of (2S,3R)-3-(phenylmethoxy)-2-butanol, a precursor like (S)-2-(benzyloxy)propanal can be used. orgsyn.org The existing stereocenter at C2 can influence the stereochemical outcome of a nucleophilic addition to the aldehyde carbonyl, leading to the desired (2S,3R) configuration.
Enzyme-Mediated Kinetic Resolution in Chiral Alcohol Synthesis
Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds. Enzyme-mediated kinetic resolution is a common technique used to separate a racemic mixture of chiral alcohols. This process relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the alcohol at a much faster rate than the other.
In a typical lipase-catalyzed kinetic resolution of a racemic secondary alcohol, the reaction yields one enantiomer as an ester (e.g., an acetate) and leaves the other, slower-reacting enantiomer as an unreacted alcohol. For example, if a racemic mixture of 3-(phenylmethoxy)-2-butanol were subjected to this process, a lipase could selectively acylate the (2R,3S) enantiomer, leaving the desired (2S,3R) enantiomer in high enantiomeric purity. The success of this method depends on the enzyme's enantioselectivity (E-value); a high E-value is necessary for an efficient separation. While this method can be highly effective, its maximum theoretical yield for the desired enantiomer is 50%.
Multi-Step Synthesis Pathways Involving 2-Butanol (B46777), 3-(phenylmethoxy)-, (2S,3R)-
The construction of 2-Butanol, 3-(phenylmethoxy)-, (2S,3R)- is typically accomplished through a multi-step pathway that allows for the sequential and controlled introduction of functional groups and stereocenters. syrris.jp
Precursor Synthesis and Functional Group Transformations
A logical and cost-effective approach to chiral synthesis is to begin with a readily available, inexpensive chiral starting material, an approach known as the "chiral pool" method. nih.gov For the synthesis of (2S,3R)-3-(phenylmethoxy)-2-butanol, S-ethyl lactate (B86563) is an excellent starting material as it already contains the (S)-stereocenter that will become C2 in the final product. google.com
The synthesis begins with the protection of the hydroxyl group of S-ethyl lactate. This is a crucial functional group transformation to prevent the acidic proton from interfering with subsequent reactions. Benzylation, using benzyl (B1604629) chloride in the presence of a base and a phase-transfer catalyst, converts the hydroxyl group into a benzyl ether, forming (S)-ethyl 2-(benzyloxy)propanoate. google.comorgsyn.org
The next step is to construct the butanone backbone. The ester is treated with a Grignard reagent, such as ethylmagnesium bromide, in an appropriate solvent like THF. This reaction converts the ester into the ketone, (2S)-2-(benzyloxy)-3-butanone, which serves as the direct precursor to the target alcohol. google.com
Construction of the Chiral Butanol Backbone
The final and most critical step in the synthesis is the stereoselective construction of the second chiral center at C3. This is achieved through the diastereoselective reduction of the ketone precursor, (2S)-2-(benzyloxy)-3-butanone. The existing (2S) stereocenter, along with the choice of a suitable chiral reducing agent or catalyst system, directs the formation of the new hydroxyl group to create the (3R) configuration. google.com
As detailed in a specific synthetic method, this transformation is accomplished using a chiral catalyst and borane in THF at low temperature. google.com This asymmetric reduction is highly selective, leading to the formation of the (2S,3R) diastereomer in high yield (70-90%) and with excellent stereochemical purity (>99% ee, >99% purity). google.com This step solidifies the chiral butanol backbone and completes the synthesis of the target molecule.
Table 2: Multi-Step Synthesis Pathway for (2S,3R)-3-(phenylmethoxy)-2-butanol
| Step | Starting Material | Key Reagents | Product | Transformation Type |
|---|---|---|---|---|
| 1 | S-Ethyl lactate | Benzyl chloride, Base, Phase-transfer catalyst | (S)-Ethyl 2-(benzyloxy)propanoate | Hydroxyl Protection (Benzylation) google.com |
| 2 | (S)-Ethyl 2-(benzyloxy)propanoate | Ethylmagnesium bromide, THF | (2S)-2-(Benzyloxy)-3-butanone | Grignard Reaction google.com |
| 3 | (2S)-2-(Benzyloxy)-3-butanone | Chiral Catalyst, BH3/THF | (2S,3R)-3-(Phenylmethoxy)-2-butanol | Asymmetric Ketone Reduction google.com |
Stereoselective Introduction of the Phenylmethoxy Moiety
The precise arrangement of substituents in 2-Butanol, 3-(phenylmethoxy)-, (2S,3R)- necessitates a synthetic approach with a high degree of stereocontrol. A prevalent and effective strategy for establishing the desired anti relationship between the hydroxyl group at C-2 and the phenylmethoxy group at C-3 involves the diastereoselective reduction of a prochiral ketone precursor, (3R)-3-(phenylmethoxy)-2-butanone. In this approach, the stereocenter at C-3 is fixed, and the stereochemistry at C-2 is generated in the reduction step.
A leading method for this type of transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric reducing agent such as borane (BH₃). wikipedia.orggoogle.com This methodology is renowned for its high enantioselectivity in the reduction of prochiral ketones. wikipedia.org For the synthesis of a structurally similar compound, (2S, 3R)-2-benzyloxy-3-pentanol, a chiral reduction of the corresponding ketone precursor using an (S)-CBS catalyst and a borane-tetrahydrofuran (B86392) complex (BH₃/THF) has been reported to achieve excellent purity and stereoselectivity, with yields ranging from 70% to 90% and an enantiomeric excess (ee) greater than 99%. google.com This precedent suggests that the reduction of (3R)-3-(phenylmethoxy)-2-butanone with an appropriate CBS catalyst can effectively generate the (2S,3R) diastereomer.
Another powerful technique for stereoselective ketone reduction is catalytic transfer hydrogenation. wikipedia.org This method often utilizes chiral ruthenium-based catalysts in the presence of a hydrogen donor, such as isopropanol (B130326) or formic acid. wikipedia.org These reactions are prized for their operational simplicity and the use of inexpensive, readily available reducing agents. wikipedia.org The choice of chiral ligand coordinated to the metal center is critical for inducing high levels of stereoselectivity.
The table below summarizes key methodologies applicable to the stereoselective synthesis of the target compound through ketone reduction.
| Methodology | Catalyst/Reagent | Key Features | Reported Selectivity (Analogous Systems) |
|---|---|---|---|
| CBS Reduction | (S)- or (R)-oxazaborolidine catalyst with BH₃ | Highly predictable and selective for a wide range of ketones. wikipedia.org | >99% ee google.com |
| Catalytic Transfer Hydrogenation | Chiral Ru-diamine complexes with a hydrogen donor (e.g., isopropanol) | Utilizes catalytic amounts of a chiral transition metal complex. wikipedia.org | High enantioselectivity, often >95% ee. mdpi.com |
| Midland Alpine Borane Reduction | Chiral organoborane derived from α-pinene (e.g., Alpine-Borane) | Effective for ketones where one substituent has low steric hindrance. wikipedia.org | High degrees of enantioselectivity. wikipedia.org |
Protective Group Strategies in the Synthesis of Substituted Butanols
The synthesis of complex molecules like substituted butanols, which contain multiple reactive functional groups, often necessitates the use of protecting groups. numberanalytics.commasterorganicchemistry.com A protecting group temporarily masks a functional group to prevent it from participating in a reaction, allowing chemical transformations to be performed selectively at other positions in the molecule. numberanalytics.com For substituted butanols, the hydroxyl groups are versatile but their acidic proton and nucleophilicity can interfere with many reagents, such as organometallics (e.g., Grignard reagents) and strong bases. masterorganicchemistry.com
The phenylmethoxy group in the target compound is a benzyl ether (Bn), which itself is a widely used protecting group for alcohols. libretexts.orgoup.com It is typically installed using benzyl bromide (BnBr) in the presence of a base, such as sodium hydride (NaH). Benzyl ethers are valued for their stability across a wide range of acidic and basic conditions, as well as their resilience towards many oxidizing and reducing agents. oup.com A key advantage is their selective removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). libretexts.orgoup.com
In a multi-step synthesis of a polyhydroxylated butanol derivative, different hydroxyl groups may require distinct protecting groups. This calls for an "orthogonal protection" strategy, where each protecting group can be removed under a specific set of conditions without affecting the others. numberanalytics.comlibretexts.org This allows for the sequential unmasking and reaction of different functional groups within the same molecule.
Common protecting groups for alcohols in such syntheses include:
Silyl (B83357) Ethers : Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are very common. libretexts.org They are installed using the corresponding silyl chloride and a mild base. Their stability is sterically dependent, and they are typically removed using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.com
Acetals : Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are examples of acetal (B89532) protecting groups. oup.com They are stable to bases and nucleophiles but are readily cleaved under acidic conditions. oup.com
The selection of a protecting group strategy is crucial and must consider the reaction conditions planned for the entire synthetic route to avoid unintended deprotection. ulethbridge.ca
The following table details common protecting groups used for alcohols in the synthesis of complex molecules like substituted butanols.
| Protecting Group | Abbreviation | Typical Installation Reagents | Common Deprotection Conditions | Stability Profile |
|---|---|---|---|---|
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) libretexts.orgoup.com | Stable to most acids, bases, and redox agents. |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole | TBAF, HF, or aqueous acid masterorganicchemistry.com | Stable to base; cleaved by acid and fluoride. |
| Methoxymethyl | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl, TFA) libretexts.org | Stable to base and hydrogenolysis. |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), p-TsOH | Aqueous acid (e.g., AcOH, HCl) oup.com | Stable to base, redox agents, and nucleophiles. |
| Acetyl | Ac | Acetic anhydride, Pyridine | Acid or base (e.g., K₂CO₃, MeOH) libretexts.org | Not robust; easily cleaved. |
Reaction Mechanisms and Stereochemical Outcomes Involving 2 Butanol, 3 Phenylmethoxy , 2s,3r
Mechanistic Studies of Stereospecific Reactions
While specific mechanistic studies exclusively focused on (2S,3R)-3-(phenylmethoxy)-2-butanol are not extensively documented in readily available literature, the principles of stereospecific reactions can be applied to predict its behavior. Stereospecific reactions are those in which different stereoisomers of a starting material react to give different stereoisomers of the product. The defined stereochemistry at C2 and C3 of (2S,3R)-3-(phenylmethoxy)-2-butanol dictates the stereochemical course of reactions at these centers, provided the mechanism allows for the transfer of chirality.
For instance, reactions that proceed via a concerted mechanism, such as certain types of nucleophilic substitutions or rearrangements, are expected to be highly stereospecific. The spatial arrangement of the hydroxyl and benzyloxy groups in the (2S,3R) configuration will influence the trajectory of incoming reagents and the conformational preferences of transition states, thereby ensuring a specific stereochemical outcome.
Regioselective and Diastereoselective Transformations
In transformations involving (2S,3R)-3-(phenylmethoxy)-2-butanol, regioselectivity and diastereoselectivity are key considerations. Regioselectivity refers to the preference for reaction at one site over another, while diastereoselectivity is the preferential formation of one diastereomer over others.
The presence of two distinct functional groups, a secondary alcohol and a benzyl (B1604629) ether, allows for regioselective reactions. For example, activation of the hydroxyl group would allow for selective modification at the C2 position.
Diastereoselective transformations are particularly relevant when new stereocenters are created. The existing stereocenters at C2 and C3 can exert significant stereochemical control. For example, in the Paternò-Büchi reaction, a [2+2] photocycloaddition of carbonyl compounds to alkenes, the presence of a hydroxyl group can direct the regioselectivity and diastereoselectivity of the reaction. This is attributed to the interplay of hydrogen bonding and allylic strain in the transition state. While not directly an alkene, analogous directing effects from the hydroxyl and benzyloxy groups in (2S,3R)-3-(phenylmethoxy)-2-butanol would be expected in similar addition reactions.
Rearrangement Reactions with Stereochemical Control
Rearrangement reactions involving (2S,3R)-3-(phenylmethoxy)-2-butanol are expected to proceed with a high degree of stereochemical control, preserving or predictably altering the stereochemistry of the molecule. The specific stereoisomeric arrangement of the starting material is crucial in determining the stereochemical outcome of the product.
While specific examples for this exact compound are scarce, analogous systems demonstrate the principles. For example, rearrangements of protected diols often proceed through intermediates where the stereochemistry of the starting material dictates the conformation and subsequent bond migrations, leading to a product with a defined stereochemistry. The control of dynamic sp3-carbon stereochemistry through strain-assisted rearrangements in other systems highlights the potential for such controlled transformations.
Hydrogenation, Hydrogenolysis, and Oxidation-Reduction Sequences
The benzyloxy group in (2S,3R)-3-(phenylmethoxy)-2-butanol is susceptible to cleavage by hydrogenation or hydrogenolysis, while the secondary alcohol can undergo oxidation and reduction. These transformations are fundamental in synthetic chemistry for deprotection and functional group interconversion.
Hydrogenation and Hydrogenolysis: Catalytic transfer hydrogenolysis is an efficient method for the cleavage of benzyl ethers. This process typically involves a catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. The reaction proceeds with the cleavage of the C-O bond of the benzyl ether, yielding the corresponding diol and toluene. The conditions for these reactions can be controlled to achieve selective debenzylation without affecting other functional groups.
| Reaction | Reagents and Conditions | Product |
| Hydrogenolysis | H₂, Pd/C | (2S,3R)-2,3-Butanediol |
| Catalytic Transfer Hydrogenolysis | Isopropanol (B130326), Pd/C | (2S,3R)-2,3-Butanediol |
Oxidation-Reduction Sequences: The secondary alcohol at the C2 position can be oxidized to the corresponding ketone, 3-(phenylmethoxy)-2-butanone. This transformation can be achieved using a variety of oxidizing agents. Subsequent stereoselective reduction of the resulting ketone can be used to generate different diastereomers of the starting alcohol, depending on the reducing agent and reaction conditions employed. Biological systems, utilizing enzymes such as 2,3-butanediol (B46004) dehydrogenase, are capable of highly stereospecific reductions of the related diketone, diacetyl, to form specific stereoisomers of 2,3-butanediol.
| Reaction | Reagents and Conditions | Product |
| Oxidation | Oxidizing agent (e.g., PCC, Swern) | 3-(Phenylmethoxy)-2-butanone |
| Reduction | Reducing agent (e.g., NaBH₄) | Mixture of (2S,3R) and (2R,3R) or (2S,3S) and (2R,3S) isomers |
| Stereoselective Reduction | Chiral reducing agent or enzyme | Specific stereoisomer of 3-(phenylmethoxy)-2-butanol |
Nucleophilic Additions and Substitutions with Stereochemical Control
The hydroxyl group of (2S,3R)-3-(phenylmethoxy)-2-butanol can be converted into a good leaving group, allowing for nucleophilic substitution reactions. The stereochemical outcome of such reactions is highly dependent on the mechanism (SN1 or SN2). An SN2 reaction would proceed with inversion of configuration at the C2 center.
Furthermore, oxidation of the secondary alcohol to a ketone provides an electrophilic center for nucleophilic additions. The stereochemical outcome of such additions is influenced by the existing stereocenter at C3. The bulky benzyloxy group can direct the incoming nucleophile to the less sterically hindered face of the carbonyl group, leading to a diastereoselective addition. Studies on structurally similar C3-benzyloxy-substituted acetals have shown that the stereoselectivity of nucleophilic substitution can be influenced by the nucleophile and the solvent. nih.gov
| Reaction | Reagents and Conditions | Expected Major Stereochemical Outcome |
| Nucleophilic Substitution (SN2) on C2-activated alcohol | Nucleophile, Activating agent | Inversion of configuration at C2 |
| Nucleophilic Addition to 3-(phenylmethoxy)-2-butanone | Nucleophile | Diastereoselective addition controlled by C3 stereocenter |
Applications of 2 Butanol, 3 Phenylmethoxy , 2s,3r As a Chiral Synthon
Role in the Asymmetric Synthesis of Advanced Intermediates
The strategic placement of hydroxyl and benzyloxy groups with a specific stereochemical orientation in (2S,3R)-3-(Phenylmethoxy)-2-butanol makes it an important precursor for advanced intermediates in multi-step syntheses. While direct evidence for its use in the synthesis of widely recognized advanced intermediates is still emerging in mainstream literature, the utility of analogous structures, such as (2S, 3R)-2-benzyloxy-3-pentanol as an intermediate for the antifungal agent posaconazole, highlights the potential of this structural motif. The (2S,3R)-benzyloxy alcohol moiety serves as a crucial chiral fragment, enabling the stereocontrolled introduction of further functionalities.
The synthesis of such intermediates often involves the transformation of the hydroxyl and benzyloxy groups into other functional groups, with the stereocenters of the original molecule dictating the stereochemistry of the final product. This control is paramount in the synthesis of pharmacologically active molecules, where specific stereoisomers are often responsible for the desired therapeutic effects.
Utilization as a Versatile Chiral Building Block in Organic Construction
The utility of (2S,3R)-3-(Phenylmethoxy)-2-butanol as a versatile chiral building block is well-documented, particularly in the synthesis of other chiral molecules such as aziridines. Chiral aziridines are highly valuable synthetic intermediates due to their propensity for undergoing ring-opening reactions with various nucleophiles, leading to the formation of a wide range of enantiomerically pure compounds.
A notable application involves a two-step process to convert (2S,3R)-3-benzyloxy-2-butanol into a chiral aziridine. The process begins with the activation of the primary alcohol through mesylation, followed by an intramolecular cyclization to yield the corresponding chiral aziridine. This transformation underscores the role of the butanol derivative as a reliable precursor for introducing specific stereochemistry into new molecular frameworks.
Below is a table summarizing the key transformation of (2S,3R)-3-(Phenylmethoxy)-2-butanol into a chiral aziridine:
| Step | Reagents & Conditions | Product | Application of Product |
| 1. Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et3N), Dichloromethane (CH2Cl2), 0 °C to room temperature | (2S,3R)-3-(phenylmethoxy)butan-2-yl methanesulfonate | Intermediate for cyclization |
| 2. Cyclization | Heat or Base | Chiral 2,3-disubstituted aziridine | Precursor for chiral amines, amino alcohols, and other nitrogen-containing compounds |
Development of Optically Active Scaffolds and Complex Molecular Architectures
The inherent chirality of (2S,3R)-3-(Phenylmethoxy)-2-butanol makes it an excellent starting point for the development of optically active scaffolds. These scaffolds serve as a core structure upon which more complex molecular architectures can be built. The synthesis of chiral aziridines from this starting material is a prime example of creating a simple, yet versatile, chiral scaffold.
Beyond simple aziridines, the functional groups of (2S,3R)-3-(Phenylmethoxy)-2-butanol can be manipulated to construct more elaborate systems. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo a variety of stereoselective addition reactions. The benzyloxy group, a stable protecting group, can be removed at a later synthetic stage to reveal a secondary alcohol, providing another point for diversification. This strategic functional group interplay allows for the stepwise and controlled construction of complex molecules with multiple stereocenters, a critical requirement in natural product synthesis and medicinal chemistry.
While extensive examples of its incorporation into large, complex molecular architectures are not yet widespread in published literature, the fundamental reactivity and defined stereochemistry of (2S,3R)-3-(Phenylmethoxy)-2-butanol firmly establish its potential as a foundational element for such endeavors.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for achieving high enantiomeric purity in (2S,3R)-3-(phenylmethoxy)-2-butanol?
- The synthesis of chiral alcohols like this compound typically involves stereoselective methods such as asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries or enantioselective reduction of ketones (e.g., using CBS reduction) can yield the desired (2S,3R) configuration . Protecting the hydroxyl group during synthesis is critical, as seen in related benzyl ether derivatives . Post-synthesis, purification via preparative HPLC or chiral column chromatography ensures enantiomeric purity.
Q. How can NMR spectroscopy and X-ray crystallography confirm the stereochemical configuration and structural integrity of this compound?
- ¹H NMR : Coupling constants (e.g., ) and NOESY correlations help distinguish between diastereomers. For instance, the spatial proximity of the 2-OH and 3-(phenylmethoxy) groups can validate the (2S,3R) configuration .
- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment by resolving the spatial arrangement of substituents. Molecular dynamics simulations (as used for 2-butanol isomers in aqueous solutions) can complement experimental data .
Advanced Research Questions
Q. How does the aggregation behavior of (2S,3R)-3-(phenylmethoxy)-2-butanol in aqueous solutions influence its reactivity in catalytic or biochemical assays?
- Studies on 2-butanol isomers show that aggregation above 1 M concentration alters solvent dynamics and hydrogen-bonding networks, potentially affecting reaction kinetics . For this compound, the hydrophobic phenylmethoxy group may enhance aggregation, reducing accessibility of the hydroxyl group in aqueous environments. Researchers should optimize solvent polarity (e.g., using DMSO/water mixtures) to balance solubility and reactivity.
Q. What methodologies resolve contradictions in reported bioactivity data between stereoisomers of 3-(phenylmethoxy)-2-butanol?
- Contradictions often arise from impurities or incomplete stereochemical characterization. To address this:
- Comparative assays : Test all stereoisomers (e.g., (2S,3R), (2R,3S)) under identical conditions.
- Metabolic profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Molecular docking : Compare binding affinities of isomers to target receptors (e.g., neurotransmitter receptors) to explain differential activity .
Q. What are the implications of the phenylmethoxy group’s electronic effects on the compound’s stability and derivatization potential?
- The electron-donating methoxy group stabilizes the benzyl ether via resonance, reducing susceptibility to hydrolysis. However, the phenyl ring’s steric bulk may hinder nucleophilic attacks at the 3-position. Derivatization strategies (e.g., catalytic hydrogenation of the benzyl group or photochemical cleavage) require careful optimization of reaction conditions to preserve stereochemistry .
Methodological Considerations
- Data Validation : Cross-reference experimental results (e.g., optical rotation, melting point) with computational predictions (DFT calculations for stereochemistry) .
- Environmental Impact : While ecological data for this compound is lacking, structurally similar phenoxy derivatives show moderate persistence in soil. Precautionary measures include waste neutralization and biodegradability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
